Cas no 85302-08-5 (1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-)

1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-, is a versatile organic compound characterized by its cyclic diketone structure functionalized with a dimethylaminomethylene group and a phenyl substituent. This compound is particularly valuable in synthetic chemistry as a building block for heterocyclic systems, owing to its reactive methylene and carbonyl groups, which facilitate condensation and cyclization reactions. Its structural features make it useful in the synthesis of pharmaceuticals, agrochemicals, and dyes. The dimethylamino group enhances its reactivity as an intermediate in nucleophilic and electrophilic processes. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its utility in research and industrial applications.
1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl- structure
85302-08-5 structure
Product name:1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-
CAS No:85302-08-5
MF:C15H17NO2
MW:243.300984144211
CID:664681

1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-
    • 2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione
    • 2-[(dimethylamino)methylidene]-5-phenylcyclohexane-1,3-dione
    • 2-((dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
    • Inchi: 1S/C15H17NO2/c1-16(2)10-13-14(17)8-12(9-15(13)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/b13-10-
    • InChI Key: CLDKBLQYVMASMX-RAXLEYEMSA-N
    • SMILES: C1(=O)CC(C2=CC=CC=C2)CC(=O)/C/1=C\N(C)C

Experimental Properties

  • Density: 1.189±0.06 g/cm3(Predicted)
  • Melting Point: 137 °C(Solv: ethyl acetate (141-78-6))
  • Boiling Point: 389.4±42.0 °C(Predicted)
  • pka: 3.06±0.40(Predicted)

1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
LN9106458-1g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
1g
RMB 3180.80 2025-02-21
Cooke Chemical
LN9106458-5g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
5g
RMB 5124.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429085-5g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
5g
¥8326.00 2024-07-28
Cooke Chemical
LN9106458-500mg
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
500mg
RMB 2368.80 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429085-10g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
10g
¥10810.00 2024-07-28
Cooke Chemical
LN9106458-10g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
10g
RMB 6652.80 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429085-500mg
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
500mg
¥4145.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429085-1g
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dione
85302-08-5 98%
1g
¥5168.00 2024-07-28

Additional information on 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-

1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl-

The compound with CAS No 85302-08-5, commonly referred to as 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a cyclohexanedione backbone with a dimethylaminomethylene group and a phenyl substituent, making it a versatile compound for further chemical modifications.

Recent studies have highlighted the importance of cyclohexanedione derivatives in drug discovery and material science. The presence of the dimethylaminomethylene group introduces interesting electronic properties, which can be exploited in designing new pharmaceutical agents or advanced materials. Researchers have also explored the synthesis of this compound through various methods, including condensation reactions and ring-closing techniques, to optimize its production efficiency.

One of the most notable advancements in the study of 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl involves its application in the development of fluorescent sensors. By incorporating this compound into sensor designs, scientists have achieved highly sensitive detection of certain analytes in complex environments. This breakthrough underscores the potential of this compound in diagnostic tools and environmental monitoring systems.

Moreover, the phenyl substituent in the molecule enhances its aromaticity, which plays a crucial role in stabilizing the overall structure. This feature has been leveraged in creating novel polymers with improved thermal stability and mechanical properties. The integration of cyclohexanedione derivatives into polymer chemistry opens up new avenues for developing high-performance materials suitable for aerospace and electronics industries.

In terms of synthesis, recent research has focused on green chemistry approaches to produce 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl with minimal environmental impact. By utilizing biocatalysts and renewable feedstocks, chemists have successfully reduced the carbon footprint associated with its manufacturing process. These eco-friendly methods align with global sustainability goals and promote responsible chemical practices.

The compound's ability to form stable complexes with metal ions has also been explored for catalytic applications. Researchers have demonstrated that cyclohexanedione derivatives can act as efficient ligands in transition metal catalysis, facilitating various organic transformations with high yield and selectivity. This property positions the compound as a valuable tool in modern catalytic processes.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl. Advanced quantum mechanical calculations have revealed key interactions that govern its reactivity under different conditions. These findings are instrumental in guiding future experimental work and optimizing its use in diverse chemical systems.

In conclusion, 1,3-Cyclohexanedione, 2-[(dimethylamino)methylene]-5-phenyl (CAS No 85302-08-5) stands as a remarkable example of how structural complexity can lead to multifaceted applications in chemistry and beyond. With ongoing research uncovering new potentials and sustainable synthesis routes becoming more accessible, this compound is poised to play an increasingly important role in both academic and industrial settings.

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